molecular formula C18H30N2O7 B10831351 Antiviral agent 5

Antiviral agent 5

Cat. No.: B10831351
M. Wt: 386.4 g/mol
InChI Key: HRSYZHWLVOLMAM-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antiviral agent 5 is a synthetic compound designed to inhibit the replication of viruses. It has shown broad-spectrum antiviral activity against various viral pathogens, making it a promising candidate for therapeutic applications. The compound targets specific viral proteins and host factors essential for viral replication, thereby preventing the spread of the virus within the host organism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antiviral agent 5 involves a multi-step process starting from readily available precursors. The key steps include selective acyl migration, oxidation, cyclization, and dynamic stereoselective phosphoramidation. For instance, one efficient route involves the use of uridine as a starting material, which undergoes complexation-driven selective acyl migration and oxidation, followed by BSA-mediated cyclization to form anhydrouridine. The final steps involve hydrochlorination using iron(III) chloride and trimethylsilyldimethylamine, and dynamic stereoselective phosphoramidation using a chiral nucleophilic catalyst .

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as high-performance liquid chromatography, is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Antiviral agent 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its antiviral activity and pharmacokinetic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often employ reagents like chlorine or bromine in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with enhanced antiviral properties. These derivatives are often tested for their efficacy against different viral strains to identify the most potent compounds.

Scientific Research Applications

Antiviral agent 5 has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying antiviral mechanisms and developing new synthetic methodologies.

    Biology: Employed in research to understand viral replication and host-virus interactions.

    Medicine: Investigated for its potential to treat viral infections such as influenza, hepatitis, and coronaviruses.

    Industry: Utilized in the development of antiviral coatings and materials for medical devices and personal protective equipment.

Mechanism of Action

Antiviral agent 5 exerts its effects by targeting viral polymerases and proteases, which are essential for viral replication. It binds to the active sites of these enzymes, inhibiting their function and preventing the synthesis of viral RNA or DNA. Additionally, the compound can modulate host immune responses by enhancing the production of interferons and other antiviral cytokines, thereby boosting the host’s innate immunity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Antiviral agent 5 stands out due to its unique combination of targeting both viral enzymes and host immune responses. This dual mechanism of action not only inhibits viral replication but also enhances the host’s ability to fight off infections. Additionally, its synthetic versatility allows for the creation of various derivatives with improved antiviral activity and reduced toxicity.

Properties

Molecular Formula

C18H30N2O7

Molecular Weight

386.4 g/mol

IUPAC Name

methyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate

InChI

InChI=1S/C18H30N2O7/c1-17(2,3)26-15(23)20(16(24)27-18(4,5)6)12(14(22)25-7)10-11-8-9-19-13(11)21/h11-12H,8-10H2,1-7H3,(H,19,21)/t11-,12-/m0/s1

InChI Key

HRSYZHWLVOLMAM-RYUDHWBXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N([C@@H](C[C@@H]1CCNC1=O)C(=O)OC)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N(C(CC1CCNC1=O)C(=O)OC)C(=O)OC(C)(C)C

Origin of Product

United States

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